Paritaprevir - 1216941-48-8

Paritaprevir

Catalog Number: EVT-287512
CAS Number: 1216941-48-8
Molecular Formula: C40H43N7O7S
Molecular Weight: 765.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Paritaprevir is a direct-acting antiviral agent [] that specifically targets the NS3/4A serine protease of the Hepatitis C virus (HCV) []. This enzyme is essential for viral replication []. Paritaprevir is a macrocyclic noncovalent inhibitor of the NS3/4A protease []. It was developed by AbbVie and Enanta Pharmaceuticals []. As a potent inhibitor, Paritaprevir is investigated for its potential to disrupt HCV replication and contribute to HCV treatment regimens.

Future Directions
  • Optimization of dosing regimens: Ongoing research aims to refine Paritaprevir dosing regimens to maximize efficacy and minimize the potential for adverse events [].
  • Development of new combination therapies: Studies are exploring the potential of combining Paritaprevir with other antiviral agents to enhance treatment efficacy and combat drug resistance [].
  • Personalized medicine approaches: Research is investigating whether patient characteristics or genetic factors influence Paritaprevir's pharmacokinetics and treatment response, potentially leading to individualized treatment strategies [].
Source and Classification

Paritaprevir is derived from a series of synthetic processes aimed at producing effective antiviral agents. It falls under the category of protease inhibitors, a class of drugs that obstructs the action of proteases, which are enzymes that break down proteins and peptides. In the context of Hepatitis C treatment, paritaprevir's role as a protease inhibitor is critical, as it disrupts the viral life cycle by preventing the cleavage of viral polyproteins into functional proteins necessary for replication .

Synthesis Analysis

Methods and Technical Details

The synthesis of paritaprevir involves a multi-step convergent approach that typically includes six key steps. The process begins with the condensation of advanced starting materials, which are carefully selected to ensure high yields and purity. The synthetic route exemplifies strategic planning in organic synthesis, focusing on minimizing side reactions and optimizing reaction conditions. Key steps involve:

  1. Formation of the Macrocyclic Core: This step establishes the foundational structure of paritaprevir.
  2. Introduction of Functional Groups: Specific substituents such as cyclopropyl sulfonamide and methyl pyrazinamide are incorporated to enhance biological activity.
  3. Purification and Characterization: Final products undergo rigorous purification processes followed by characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity .
Molecular Structure Analysis

Structure and Data

Paritaprevir exhibits a complex macrocyclic structure characterized by significant conformational flexibility. Recent studies utilizing MicroED (Micro Electron Diffraction) have identified two distinct polymorphic forms, referred to as form α and form β.

  • Form α: Adopts an open conformation with an intramolecular hydrogen bond between the amide nitrogen within its macrocyclic core.
  • Form β: Displays a rod-like crystal morphology and fits well into the active site pocket of the NS3/4A serine protease, suggesting its potential as a more effective inhibitor due to favorable interactions with the catalytic triad .

Structural Data

  • Molecular formula: C22H28N4O4S
  • Molecular weight: 428.55 g/mol
  • Key functional groups: Macrocyclic amide, sulfonamide, pyrazinamide derivatives.
Chemical Reactions Analysis

Reactions and Technical Details

Paritaprevir undergoes various chemical reactions during its synthesis, including:

  1. Condensation Reactions: Used to form the macrocyclic core by linking different molecular fragments.
  2. Hydrolysis Reactions: May occur in biological systems where ester or amide bonds are cleaved, potentially affecting drug efficacy.
  3. Interaction with NS3/4A Protease: The binding process involves several non-covalent interactions, including hydrogen bonds and hydrophobic contacts, critical for its mechanism of action .
Mechanism of Action

Process and Data

Paritaprevir exerts its antiviral effects by specifically targeting the NS3/4A serine protease of the Hepatitis C virus. The mechanism involves:

  1. Binding to Active Site: The drug fits into the active site pocket of the protease, blocking substrate access.
  2. Inhibition of Proteolytic Activity: By preventing the cleavage of viral polyproteins, paritaprevir halts viral replication.
  3. Conformational Adaptation: Different conformations (especially form β) may enhance binding affinity due to optimized interactions with amino acid residues in the active site .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as crystalline solids.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Exhibits stability under standard laboratory conditions but may be sensitive to light and moisture.
  • pH Sensitivity: The efficacy can be influenced by pH levels in biological environments.

Relevant Data or Analyses

Physical characterization studies indicate that paritaprevir can adopt multiple conformations depending on environmental conditions, which may affect its pharmacokinetics and dynamics in vivo .

Applications

Scientific Uses

Paritaprevir is primarily utilized in clinical settings for treating chronic Hepatitis C infections, often as part of combination therapies alongside other antiviral agents like ombitasvir and dasabuvir. Its development has also spurred research into structural biology techniques such as MicroED for drug discovery applications, highlighting its significance beyond just therapeutic use but also in advancing methodologies for studying complex drug-target interactions .

Introduction to Paritaprevir in Hepatitis C Virus (HCV) Therapeutics

Historical Context of HCV Treatment and Emergence of Direct-Acting Antivirals (DAAs)

The treatment landscape for hepatitis C virus (HCV) underwent a transformative shift with the introduction of direct-acting antivirals (DAAs). Prior to DAAs, standard therapy relied on pegylated interferon-alpha (PEG-IFN) combined with ribavirin (RBV), which targeted host immune responses rather than viral components. This approach yielded sustained virologic response (SVR) rates of only 40–50% for genotype 1 (the most prevalent globally) and required 24–48 weeks of treatment, often causing severe hematologic, psychiatric, and autoimmune adverse effects [1] [5]. The limited efficacy and tolerability of IFN-based regimens created an urgent need for therapies directly inhibiting essential HCV proteins.

Paritaprevir (ABT-450), developed by AbbVie and Enanta Pharmaceuticals, emerged as a pivotal second-generation NS3/4A protease inhibitor following first-generation agents (boceprevir, telaprevir). Unlike its predecessors, which required triple therapy with PEG-IFN/RBV and had complex dosing schedules, paritaprevir was optimized for interferon-free combinations. Its FDA approval in December 2014 (in combination with ombitasvir, ritonavir, and dasabuvir, known as the "3D regimen") marked a milestone in HCV therapy, enabling SVR rates exceeding 95% for genotype 1 with 12-week courses [1] [8]. This shift rendered interferon obsolete, expanding treatable populations to include IFN-contraindicated patients and those with advanced liver disease [5].

Table 1: Evolution of HCV Therapeutics Leading to Paritaprevir

EraTherapeutic ApproachSVR Rates (GT1)Key Limitations
Pre-2011PEG-IFN + RBV40–50%Poor tolerability, long duration
2011–2013First-gen PIs + PEG-IFN/RBV60–75%Complex dosing, anemia, drug interactions
Post-2014Paritaprevir-based IFN-free regimens92–100%Few drug interactions, hepatic safety in decompensated disease

Structural and Functional Classification of Paritaprevir as an NS3/4A Protease Inhibitor

Paritaprevir belongs to the peptidomimetic, macrocyclic inhibitor class targeting the HCV NS3/4A serine protease. This heterodimeric enzyme, composed of the NS3 catalytic domain and the NS4A cofactor, cleaves the HCV polyprotein at four junctions (NS3/4A, NS4A/NS4B, NS4B/NS5A, NS5A/NS5B), enabling viral maturation. Paritaprevir’s structure features:

  • P1 moiety: Difluoromethyl cyclopropyl group enhancing binding to the S1 pocket.
  • P1' moiety: 1-Methylcyclopropyl acylsulfonamide forming critical hydrogen bonds with the catalytic triad (His57, Asp81, Ser139).
  • P2 moiety: Quinoxaline scaffold stacking against catalytic His57 via π-cation interactions.
  • Macrocyclic linker: trans-2-butenyloxy bridge connecting P2 and P4 cyclopentyl groups, optimizing conformational stability [5] [7].

Ritonavir, though pharmacologically inactive against HCV, serves as a pharmacokinetic booster by inhibiting cytochrome P450 3A4 (CYP3A4), the primary enzyme metabolizing paritaprevir. Co-administration increases paritaprevir’s peak plasma concentration and area under the curve (AUC) by 30–50-fold, extending its half-life from ~2 hours to ~5.5 hours and enabling once-daily dosing [2] [5]. Paritaprevir’s elimination occurs predominantly via hepatic metabolism (88–94% fecal excretion), necessitating caution in hepatic impairment but obviating dose adjustments in renal dysfunction [1] [2].

Table 2: Key Structural Features and Functional Roles of Paritaprevir

Structural ElementChemical GroupRole in NS3/4A Inhibition
P1'1-MethylcyclopropylacylsulfonamideAnchors in S1' pocket; forms H-bonds in oxyanion hole
P1Difluoromethyl cyclopropylBinds S1 pocket; acidic proton enhances solubility
P2Quinoxalineπ-Cation stacking with His57; hydrophobic contacts
Macrocycletrans-2-Butenyloxy linkerStabilizes bioactive conformation; resists proteolytic cleavage
P4CyclopentylOccupies S4 pocket; van der Waals contacts with Arg123

Significance of Paritaprevir in the Evolution of Interferon-Free Regimens

Paritaprevir’s clinical significance stems from its role in enabling pan-genotypic efficacy within multitargeted regimens. As the core protease inhibitor in AbbVie’s 3D (PrOD) and 2D (PrO) regimens, it demonstrated unprecedented SVR rates across diverse populations:

  • Genotype 1: In the SAPPHIRE-I trial, PrOD + RBV achieved 95% SVR12 in GT1a and 98% in GT1b treatment-naïve non-cirrhotic patients. Crucially, PEARL-III showed that RBV was unnecessary for GT1b (99% SVR12 without RBV), while GT1a required RBV to reduce relapse rates (97% vs. 90% without RBV) [1] [5].
  • Genotype 4: The PEARL-I trial validated paritaprevir/ritonavir/ombitasvir (PrO) + RBV, achieving 100% SVR12 in treatment-naïve and experienced patients [8].
  • Special populations: Adolescents (12–17 years) achieved 100% SVR12 with PrOD±RBV (ZIRCON trial) [3]. Stage 4/5 chronic kidney disease patients showed 95% SVR12 (RUBY-I/II), overcoming historical exclusion from IFN therapy [6].

Paritaprevir’s pan-genotypic potency is attributed to its conserved binding mode. Structural studies comparing NS3/4A genotypes 1a, 3a, 4a, and 5a revealed that paritaprevir maintains picomolar inhibition (Ki = 0.18–1.4 nM) against wild-type proteases due to high conservation of catalytic residues and substrate pockets [7]. However, resistance-associated substitutions (RASs), particularly D168Q/E/V in GT1a/GT3a, reduce susceptibility by >100-fold by disrupting the Arg155-Asp168 salt bridge critical for protease stability and inhibitor binding [7]. This underscores the necessity of combining paritaprevir with complementary DAAs (e.g., ombitasvir targeting NS5A) to suppress resistance.

Table 3: Resistance Profile and Clinical Efficacy of Paritaprevir-Based Regimens

GenotypeRegimenSVR12 Rate (%)Key RASs Impacting ParitaprevirFold-Change in EC₅₀
1aPrOD + RBV95–97D168V, R155K, Y56H54–1,100
1bPrOD (± RBV)98–100D168V, A156T8–220
4PrO + RBV100D168V, F43S12–60
3aNot indicated<50D168Q (intrinsic polymorphism)>500

In real-world cohorts with advanced fibrosis (F3-F4), PrOD±RBV achieved 98.8% SVR12, though hepatic decompensation occurred in 1.9% of Child-Pugh A6 patients, highlighting the need for careful patient selection [10]. Paritaprevir-based regimens exemplified the DAA paradigm shift: high-barrier combinations enabling abbreviated, well-tolerated, and near-universal HCV cure.

Properties

CAS Number

1216941-48-8

Product Name

Paritaprevir

IUPAC Name

(1S,4R,6S,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide

Molecular Formula

C40H43N7O7S

Molecular Weight

765.9 g/mol

InChI

InChI=1S/C40H43N7O7S/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51)/t25-,26-,32+,34+,40-/m1/s1

InChI Key

UAUIUKWPKRJZJV-AOMWZFMUSA-N

SMILES

CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8

Solubility

Soluble in DMSO.

Synonyms

ATB450; ABT-450; ABT 450; Paritaprevir; Veruprevir; Brand name: VIEKIRA PAK.

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8

Isomeric SMILES

CC1=CN=C(C=N1)C(=O)N[C@H]2CCCCCC=C[C@@H]3C[C@]3(NC(=O)[C@@H]4C[C@H](CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.